molecular formula C13H24N4O3S B571551 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one CAS No. 158636-97-6

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one

Cat. No. B571551
M. Wt: 316.42
InChI Key: NRTPOFNBMLVPDO-UHFFFAOYSA-N
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Description

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one, also known as 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one, is a useful research compound. Its molecular formula is C13H24N4O3S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one' involves the reaction of two key starting materials, 2-chloro-4-(morpholin-4-yl)-1,3-thiazole and (2RS)-3-((1,1-Dimethylethyl)amino)-1,2-propanediol, followed by the addition of sulfur and oxygen atoms to form the thiadiazolone ring. The reaction requires careful control of reaction conditions to ensure high yield and purity of the final product.

Starting Materials
2-chloro-4-(morpholin-4-yl)-1,3-thiazole, (2RS)-3-((1,1-Dimethylethyl)amino)-1,2-propanediol, Sulfur, Oxygen

Reaction
Step 1: 2-chloro-4-(morpholin-4-yl)-1,3-thiazole and (2RS)-3-((1,1-Dimethylethyl)amino)-1,2-propanediol are reacted in the presence of a base such as potassium carbonate to form the intermediate 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,3-thiazole., Step 2: The intermediate is then heated with sulfur and oxygen in a solvent such as acetic acid to form the final product, 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one., Step 3: The product is purified by recrystallization or chromatography to obtain a high yield and purity.

properties

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropyl]-4-morpholin-4-yl-1,2,5-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-17-12(19)11(15-21-17)16-4-6-20-7-5-16/h10,14,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTPOFNBMLVPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CN1C(=O)C(=NS1)N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119361
Record name 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one

CAS RN

158636-97-6
Record name 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158636-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158636976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2RS)-3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPYL)-4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3(2H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1ME7XC9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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